1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)-

Vue d'ensemble

Description

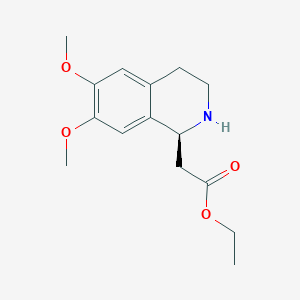

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- is a chemical compound with the molecular formula C15H21NO4 and a molecular weight of 279.33 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .

Méthodes De Préparation

The synthesis of 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- involves several steps. One common synthetic route includes the esterification of 1-Isoquinolineacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester . Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Analyse Des Réactions Chimiques

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Medicinal Applications

- Antitumor Activity :

- Neuroprotective Effects :

- Antidepressant Properties :

Synthesis Methodologies

The synthesis of 1-Isoquinolineacetic acid derivatives typically involves several methods:

- Condensation Reactions : Combining appropriate precursors through condensation reactions can yield isoquinoline derivatives.

- Cyclization Techniques : Cyclization of suitable substrates often leads to the formation of the tetrahydroisoquinoline structure.

- Functional Group Modifications : The introduction of methoxy and ethyl ester groups can be achieved through various organic reactions such as methylation and esterification processes .

Biological Activities

- Pharmacological Studies :

- Structure-Activity Relationships (SAR) :

Case Study 1: Antitumor Activity

A study published in a peer-reviewed journal investigated the effects of various isoquinoline derivatives on cancer cell lines. The results indicated that specific modifications on the isoquinoline structure led to increased cytotoxicity against breast cancer cells, suggesting a promising avenue for drug development.

Case Study 2: Neuroprotective Effects

In a recent animal model study, researchers administered isoquinoline derivatives to assess their impact on neuroinflammation. The findings revealed a significant reduction in inflammatory markers in the brain tissue of treated animals compared to controls, highlighting the neuroprotective potential of these compounds.

Mécanisme D'action

The mechanism of action of 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- can be compared with other similar compounds, such as:

- Ethyl 2-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)acetate

- 1-Carboethoxymethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

- Ethyl 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-acetate

These compounds share structural similarities but may differ in their specific functional groups or stereochemistry, leading to variations in their chemical reactivity and biological activity .

Activité Biologique

1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester, (1S)- is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, focusing on its antiproliferative effects and other relevant biological activities.

- Chemical Name: 1-Isoquinolineacetic acid, 1,2,3,4-tetrahydro-6,7-dimethoxy-, ethyl ester

- Molecular Formula: C12H15NO4

- Molecular Weight: 235.25 g/mol

- CAS Number: Not specified in the search results

Antiproliferative Effects

Research indicates that derivatives of isoquinoline compounds exhibit significant antiproliferative activity against various cancer cell lines. The specific compound under discussion has been evaluated for its effectiveness in inhibiting cancer cell growth.

Case Study: Hepatocellular Carcinoma

A study conducted on diethylnitrosamine-induced hepatocarcinogenic rats demonstrated that the compound exhibited protective effects on liver tissues. The treatment with the compound resulted in:

- Restoration of normal liver tissue architecture.

- A significant reduction in liver enzyme levels indicative of hepatotoxicity.

- Improved metabolic profiles as evidenced by HPLC analysis.

The results suggest that the compound may mitigate the metabolic alterations associated with hepatocellular carcinoma and warrants further investigation for potential therapeutic applications in cancer treatment .

The proposed mechanism involves modulation of key signaling pathways involved in cell proliferation and apoptosis. Isoquinoline derivatives are known to interact with various molecular targets that influence cell cycle regulation and apoptosis pathways.

Pharmacokinetics

Pharmacokinetic studies have shown that after oral administration, the compound achieves a good plasma concentration. This indicates favorable absorption characteristics which are crucial for therapeutic efficacy .

Comparative Biological Activity Table

Propriétés

IUPAC Name |

ethyl 2-[(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-4-20-15(17)9-12-11-8-14(19-3)13(18-2)7-10(11)5-6-16-12/h7-8,12,16H,4-6,9H2,1-3H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLUWHGCQILMZMC-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20443834 | |

| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17447-45-9 | |

| Record name | Ethyl (1S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-isoquinolineacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17447-45-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl [(1S)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20443834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.